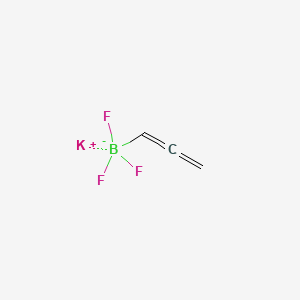

Potassium propa-1,2-dienyltrifluoroborate

Beschreibung

Eigenschaften

InChI |

InChI=1S/C3H3BF3.K/c1-2-3-4(5,6)7;/h3H,1H2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAQRYYEMVXCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655185 | |

| Record name | Potassium trifluoro(propadienyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201899-21-9 | |

| Record name | Borate(1-), trifluoro-1,2-propadien-1-yl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201899-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(propadienyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Potassium Propa 1,2 Dienyltrifluoroborate

Palladium-Catalyzed Cross-Coupling Reactions of Organotrifluoroborates

The advent of organotrifluoroborates, such as potassium propa-1,2-dienyltrifluoroborate, has significantly expanded the scope and practicality of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These compounds are typically stable, crystalline, non-hygroscopic solids, which makes them easier to handle and store compared to the corresponding boronic acids, which can exist as mixtures of cyclic trimeric anhydrides (boroxines). nih.govnih.gov

Organotrifluoroborates serve as robust and versatile nucleophilic partners in the Suzuki-Miyaura reaction. nih.gov Their enhanced stability is attributed to the strong boron-fluorine bonds and the tetracoordinate nature of the boron atom. nih.gov They are often considered "protected" forms of boronic acids, which can be unmasked under the basic reaction conditions required for cross-coupling. nih.govacs.org This unmasking typically involves a slow hydrolysis to the corresponding boronic acid, which is the species believed to undergo transmetalation to the palladium center. acs.orgresearchgate.net The combination of organotrifluoroborates with highly active palladium catalysts, often supported by sterically hindered and electron-rich ligands, has proven to be a powerful strategy for constructing C-C bonds with high efficiency and broad functional group tolerance. nih.govnih.gov

Potassium allenyltrifluoroborates are effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with a wide array of sp²-hybridized electrophiles, including aryl, heteroaryl, and alkenyl halides and triflates. The versatility of organotrifluoroborates allows for the formation of allene-substituted aromatic and olefinic structures, which are valuable motifs in organic synthesis.

The reaction conditions are crucial and often depend on the specific coupling partners. For couplings involving aryl and electron-rich heteroaryltrifluoroborates with reactive electrophiles like aryl bromides, the reaction can sometimes proceed efficiently even without a supporting ligand. acs.org However, for less reactive electrophiles, such as aryl chlorides, or for deactivated organotrifluoroborates, the use of a palladium catalyst system featuring a specialized ligand is essential. nih.govacs.orgorganic-chemistry.org For instance, the coupling of primary alkyltrifluoroborates with various aryl chlorides has been successfully achieved using a catalyst system composed of Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand like RuPhos. organic-chemistry.org These conditions have proven effective for a range of substrates, including those that are electron-rich, electron-poor, or sterically hindered, affording the desired cross-coupled products in good to excellent yields. organic-chemistry.org

The following table summarizes representative conditions for the Suzuki-Miyaura cross-coupling of organotrifluoroborates with various electrophiles, illustrating the general applicability of these reagents.

| Organotrifluoroborate | Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | MeOH | 95 | nih.gov |

| Potassium 2-Thienyltrifluoroborate | 4-Chloroanisole | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 97 | acs.org |

| Potassium n-Octyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 94 | organic-chemistry.org |

| Potassium Vinyltrifluoroborate | Iodobenzene | PdCl₂(dppf) | K₂CO₃ | THF | 85 | Generic Conditions |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. The precise mechanism of transmetalation involving organotrifluoroborates has been a subject of detailed study. It is widely accepted that a base is required for this step to proceed. libretexts.orgacs.org One prevalent mechanistic proposal suggests that the organotrifluoroborate (R-BF₃K) first undergoes hydrolysis to the corresponding boronic acid (R-B(OH)₂). acs.orgresearchgate.net The boronic acid then reacts with the palladium(II)-halide complex. Computational studies suggest that the reaction of a palladium-hydroxo complex (formed by the reaction of the Pd-halide complex with the base) with the boronic acid is a highly favorable pathway. acs.orgacs.org An alternative pathway involves the direct reaction of the base (e.g., hydroxide) with the boronic acid to form a more nucleophilic borate (B1201080) species [R-B(OH)₃]⁻, which then readily transmetalates to the palladium center. acs.orgdeepdyve.com These studies collectively indicate that the active transmetalating species is generated from the organotrifluoroborate under the basic reaction conditions. acs.orgdeepdyve.com

Reductive Elimination: Following transmetalation, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the catalytically active palladium(0) species. libretexts.org This step typically proceeds with retention of the stereochemistry of the coupling partners. libretexts.org The cis-diorganopalladium(II) complex is required for reductive elimination to occur; if the complex is in a trans configuration, isomerization must precede the final bond formation. youtube.com

The choice of ligand coordinated to the palladium center has a profound impact on the efficiency and selectivity of the cross-coupling reaction. nih.govacs.org The development of sterically bulky and electron-rich ligands has been instrumental in overcoming many of the earlier limitations of the Suzuki-Miyaura reaction, enabling the use of less reactive electrophiles like aryl chlorides and expanding the scope to include sterically hindered substrates. nih.govnih.gov

Electron-rich ligands, such as dialkylbiarylphosphines (e.g., RuPhos, SPhos) and N-heterocyclic carbenes (NHCs), enhance the rate of the oxidative addition step by increasing the electron density on the palladium(0) center. nih.govnih.gov This makes the metal more nucleophilic and facilitates its insertion into the carbon-halide bond. nih.gov Furthermore, the steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. nih.gov The bulkiness of the ligands can also create a coordinatively unsaturated palladium species that is more reactive. nih.gov

In asymmetric catalysis, the ligand architecture is paramount for controlling enantioselectivity. For instance, in the synthesis of chiral allenes, C₂-symmetric atropisomeric diphosphine ligands have been studied. It was found that both the electronic properties and the steric features (specifically the dihedral angle) of the ligand strongly influence the enantiomeric ratio of the product. acs.org Electron-rich ligands like (R)-BINAP and (R)-SEGPHOS provided good yields and high enantioselectivity, whereas an electron-deficient ligand resulted in significantly lower selectivity, demonstrating the critical role of ligand electronics in the stereochemical outcome. acs.org

The following table illustrates the effect of different ligands on the outcome of a model asymmetric allene (B1206475) synthesis.

| Ligand | Key Feature | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| (R)-BINAP | Electron-rich, C₂-symmetric | 92 | 85.5:14.5 | acs.org |

| (R)-MeO-BIPHEP | Electron-rich, C₂-symmetric | 80 | 84:16 | acs.org |

| (R)-SEGPHOS | Electron-rich, narrow dihedral angle | 95 | 81:19 | acs.org |

| (R)-DIFLUORPHOS | Electron-deficient, narrow dihedral angle | 92 | 55.5:44.5 | acs.org |

The choice of base and solvent system is critical for the success of the Suzuki-Miyaura cross-coupling of organotrifluoroborates. researchgate.net An inorganic base is essential for the transmetalation step. Its primary role is to facilitate the conversion of the stable organotrifluoroborate into a more reactive organoboron species. nih.govdeepdyve.com This can occur either through hydrolysis to the boronic acid or by formation of a reactive borate anion [R-B(OH)₃]⁻. acs.orgdeepdyve.com The strength and nature of the base can influence the reaction selectivity, particularly in competitive reactions, where the amount of base can determine which of two different boronic acids reacts preferentially. deepdyve.com Common bases used include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). nih.govresearchgate.net

The solvent system must be chosen to ensure adequate solubility of the various components, including the organotrifluoroborate salt, the organic electrophile, the palladium complex, and the inorganic base. researchgate.net Often, a mixture of an organic solvent and water is used. researchgate.net Alcohols like methanol (B129727) can be particularly effective, sometimes leading to higher yields compared to solvents like THF or dioxane. researchgate.net The use of aqueous media is also advantageous due to environmental considerations and its ability to readily dissolve the inorganic base. researchgate.net Studies have shown that mixed solvent systems, such as methanol/water or toluene/water, can provide optimal results by balancing the solubility requirements of the different reactants. organic-chemistry.orgresearchgate.net

The following table shows the effect of different solvents on the yield of a model Suzuki-Miyaura reaction.

| Solvent (Base: K₃PO₄·3H₂O) | Yield of Biphenyl (%) | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | 10.4 | researchgate.net |

| Dimethylformamide (DMF) | 30.9 | researchgate.net |

| Methanol (MeOH) | 78.9 | researchgate.net |

| Ethanol (EtOH) | 73.4 | researchgate.net |

| Dioxane | 0 | researchgate.net |

| MeOH:H₂O (3:2) | 96.3 | researchgate.net |

Other Transition Metal-Catalyzed Transformations Involving Allenyltrifluoroborates

While palladium catalysis is the most common method for activating organotrifluoroborates, other transition metals can also mediate transformations involving the allene functional group, suggesting potential applications for this compound beyond Suzuki-Miyaura coupling. The unique reactivity of allenes makes them versatile building blocks in a variety of catalytic processes. capes.gov.br

For example, palladium(II)-catalyzed oxidative transformations of allenes, such as carbocyclization-borylation and carbonylative carbocyclization reactions, can produce complex cyclic and bicyclic structures with high stereoselectivity. diva-portal.org Palladium catalysis has also been used for the oxidative cross-coupling of two different allenes to form functionalized mdpi.comdendralenes. nih.gov Furthermore, palladium-catalyzed annulations of in situ generated strained cyclic allenes with aryl halides can produce diverse fused heterocyclic products. nih.gov

Beyond palladium, other transition metals are known to catalyze reactions involving allenes. These reactions often proceed through mechanisms like carbometalation or nucleometalation. capes.gov.br The development of transition metal-catalyzed nucleophilic fluorination reactions, including allylic fluorination using iridium catalysts, highlights the growing interest in using various metals to functionalize unsaturated systems. nih.gov While specific examples employing this compound in these alternative transformations are not yet widespread in the literature, the established reactivity of allenes with a range of transition metals provides a strong foundation for future exploration in this area.

Non-Catalytic Reactions and Stereospecific Transformations

This compound has emerged as a valuable reagent for the construction of carbon-carbon bonds, particularly in the synthesis of homopropargylic alcohols and amines through non-catalytic pathways. These reactions typically involve the addition of the allenyltrifluoroborate to electrophilic centers such as aldehydes and imines, often facilitated by the use of a Lewis acid promoter.

In the absence of a catalyst, the reaction of this compound with aldehydes can be effectively promoted by Lewis acids like boron trifluoride etherate (BF₃·OEt₂). This process allows for the synthesis of a variety of homopropargylic alcohols. The allenylboron species adds to the carbonyl carbon, and upon subsequent workup, yields the corresponding alcohol.

The stereospecificity of these additions has been a subject of investigation, particularly when employing chiral aldehydes or imines. The inherent chirality of the electrophile can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of products. For instance, the addition of the allenyltrifluoroborate to chiral N-sulfinyl imines can proceed with a notable degree of diastereoselectivity, affording enantioenriched homopropargylic amines. This stereocontrol is attributed to the directing effect of the chiral sulfinyl group, which favors the approach of the nucleophile from a specific face of the imine.

| Electrophile | Lewis Acid Promoter | Product | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | BF₃·OEt₂ | 1-Phenyl-3-butyn-1-ol | N/A |

| Isovaleraldehyde | BF₃·OEt₂ | 5-Methyl-1-hexyn-3-ol | N/A |

| Chiral N-sulfinyl imine | BF₃·OEt₂ | Chiral homopropargylamine | up to 95:5 |

Chemo- and Regioselectivity in Reactions Involving the Allenyl Moiety

The allenic structure of this compound presents interesting challenges and opportunities in terms of chemo- and regioselectivity. The molecule possesses two potentially reactive carbon centers (the α- and γ-carbons of the allenyl system), leading to the possibility of different regioisomeric products upon reaction with an electrophile.

In the majority of non-catalytic, Lewis acid-promoted additions to aldehydes and imines, the reaction proceeds with high regioselectivity, favoring attack at the γ-carbon of the allenyltrifluoroborate. This results in the formation of the homopropargylic product (a terminal alkyne) rather than the corresponding allenic alcohol or amine. This observed regioselectivity is often referred to as an SE2' type reaction. The Lewis acid activation of the electrophile is believed to play a crucial role in directing the nucleophilic attack to the more sterically accessible and electronically favored γ-position.

Chemoselectivity becomes a key consideration when the substrate contains multiple electrophilic sites. For example, in reactions with dicarbonyl compounds or α,β-unsaturated systems, the allenyltrifluoroborate must differentiate between the available reactive centers. Studies on related allenylboron reagents suggest that in the case of α,β-unsaturated ketones, 1,2-addition to the carbonyl group is generally favored over 1,4-conjugate addition, particularly under kinetically controlled conditions. The specific outcome, however, can be influenced by the nature of the substrate, the Lewis acid promoter, and the reaction conditions.

| Substrate Type | Predominant Product Type | Regioselectivity |

| Aldehydes | Homopropargylic alcohol | γ-addition |

| Imines | Homopropargylic amine | γ-addition |

| α,β-Unsaturated Ketones | Homopropargylic alcohol | 1,2-addition |

Studies on Protodeboronation Tendencies and Stability Under Reaction Conditions

The stability of organoboron reagents is a critical factor in their practical application, with protodeboronation—the cleavage of the carbon-boron bond by a proton source—being a common decomposition pathway. Potassium organotrifluoroborates, in general, exhibit significantly enhanced stability compared to their corresponding boronic acids. nih.gov They are typically crystalline solids with a good shelf life, showing increased resistance to air and moisture. nih.gov

The trifluoroborate moiety confers this stability by forming a tetracoordinate boron center, which is less susceptible to hydrolysis and subsequent protodeboronation than the trigonal boronic acid. However, the propensity for protodeboronation is not entirely eliminated and can be influenced by the reaction conditions, particularly the pH.

While specific kinetic studies on the protodeboronation of this compound are not extensively detailed in the literature, general trends for organotrifluoroborates can be considered. The stability of the C-B bond in allenyltrifluoroborates is generally robust under neutral and basic conditions. However, under strongly acidic conditions, the rate of protodeboronation can increase. The presence of water in the reaction medium can also facilitate this undesired side reaction.

Applications of Potassium Propa 1,2 Dienyltrifluoroborate in Complex Molecular Synthesis

Construction of Defined Allenic and Propargylic Architectures in Organic Synthesis

Potassium propa-1,2-dienyltrifluoroborate serves as a valuable nucleophilic reagent for the introduction of the allene (B1206475) functionality. One notable application is in the synthesis of γ-substituted butenolides. For instance, the palladium-catalyzed γ-arylation of butenolides allows for the construction of quaternary carbon centers, a challenging synthetic transformation. organic-chemistry.org This method facilitates the preparation of a wide array of γ-aryl butenolides containing various functional groups. organic-chemistry.org

The versatility of this reagent extends to the synthesis of other complex cyclic systems. For example, in the presence of a rhodium catalyst, this compound can react with various electrophiles to generate allene-containing products. These allenes can then undergo subsequent transformations, such as intramolecular cyclizations, to afford highly substituted carbocycles and heterocycles.

Divergent Synthetic Pathways to Enantiomerically Enriched Compounds

A significant advantage of using this compound is its utility in asymmetric synthesis, enabling the formation of enantiomerically enriched compounds. The rhodium-catalyzed enantioselective addition of potassium allenyltrifluoroborates to N-nosyl aliphatic imines is a prime example. researchgate.net This reaction proceeds with high yields and excellent enantioselectivities, typically between 94-99% ee, for a variety of aliphatic imines. researchgate.net The success of this transformation hinges on the use of an active rhodium-diene catalyst and precise control of reaction conditions. researchgate.net

Furthermore, cyclic imines, where the carbon-nitrogen double bond is constrained, have proven to be highly effective substrates for these enantioselective additions. ed.ac.uk The resulting enantioenriched products contain a versatile alkene functional group that can be further manipulated in subsequent synthetic steps. ed.ac.uk The aryl sulfamate (B1201201) moiety in the products can also participate in nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada couplings, to generate even more complex and diverse molecular structures. ed.ac.uk

Below is a table summarizing the enantioselective addition of this compound to various imines:

| Entry | Imine Substrate | Catalyst | Enantiomeric Excess (ee) | Yield |

| 1 | N-nosyl, aliphatic | Rhodium-diene complex | 94% | Good |

| 2 | N-nosyl, aliphatic | Rhodium-diene complex | 99% | Good |

| 3 | Cyclic imine (Z-geometry) | Rhodium-diene complex | High | Good |

This table presents representative data on the enantioselective rhodium-catalyzed addition of this compound to imines, highlighting the high enantioselectivities achieved. researchgate.neted.ac.uk

Synthesis of Polyfunctionalized Organic Molecules

The reactivity of this compound is well-suited for the synthesis of polyfunctionalized molecules. Its ability to introduce an allene group, which can then be isomerized to a propargyl group or participate in various cycloadditions, allows for the incorporation of multiple functionalities in a controlled manner. For example, the allene moiety can undergo [2+2], [4+2], or other cycloaddition reactions to rapidly build molecular complexity.

In one application, the reaction of this compound with aldehydes in the presence of a rhodium catalyst can produce carbinol derivatives in high yields under mild, aqueous conditions. researchgate.net This reaction is quite general, allowing for the synthesis of sterically hindered diarylmethanols, and is also effective with aliphatic aldehydes. researchgate.net The resulting products contain both a hydroxyl group and an allene, which can be further functionalized.

Application in the Modular Assembly of Carbon Frameworks

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in organic chemistry. This compound fits well into this paradigm. Its reactions are often compatible with a wide range of functional groups, allowing for its use in combination with other building blocks to construct complex carbon frameworks.

A notable example is the use of organotrifluoroborates in rhodium-catalyzed [2+2+2] cycloadditions for the synthesis of complex benzoxaboraheterocycles. nih.gov This method provides a direct, modular, and regioselective route to these valuable scaffolds. nih.gov The ability to use modular components in such cycloadditions highlights the potential for creating diverse molecular architectures with high atom economy. nih.gov

Integration into Multicomponent Reactions for Increased Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. This compound can be effectively integrated into MCRs to rapidly generate complex molecules. nih.gov

Imines are common components in MCRs, and the reaction of in situ-generated imines with this compound can lead to the formation of highly substituted nitrogen-containing compounds. nih.gov For instance, a three-component reaction involving an aldehyde, an amine (to form an imine in situ), and this compound, catalyzed by a suitable transition metal, can afford complex amino-allene structures. These products can then be subjected to further transformations to yield a variety of heterocyclic and acyclic compounds.

Computational and Theoretical Investigations of Potassium Propa 1,2 Dienyltrifluoroborate

Electronic Structure Analysis of the Propa-1,2-dienyltrifluoroborate Anion

The electronic structure of the propa-1,2-dienyltrifluoroborate anion is central to its reactivity. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them more stable than their boronic acid or boronate ester counterparts. sigmaaldrich.com This stability allows for their persistence under a variety of reaction conditions. sigmaaldrich.com

Table 1: Hypothetical NBO Charges for the Propa-1,2-dienyltrifluoroborate Anion

| Atom | Hypothetical NBO Charge (a.u.) |

| B | ~ +0.7 to +0.9 |

| F | ~ -0.6 to -0.7 |

| C (central) | ~ -0.1 to -0.2 |

| C (terminal) | ~ -0.4 to -0.5 |

| C (boron-bound) | ~ -0.2 to -0.3 |

| H | ~ +0.1 to +0.2 |

Note: This table presents hypothetical values based on general principles of electronic structure for similar compounds. Actual values would require specific DFT calculations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. mdpi.compitt.edu For reactions involving potassium propa-1,2-dienyltrifluoroborate, DFT calculations can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy barriers. researchgate.net

A key application of this compound is in palladium-catalyzed cross-coupling reactions. longdom.org DFT studies can model the elementary steps of the catalytic cycle, including:

Transmetalation: The transfer of the propa-1,2-dienyl group from the boron to the palladium center. DFT can elucidate the geometry of the transition state and the role of ligands on the palladium in facilitating this step.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium catalyst is regenerated.

DFT calculations are also crucial in understanding cycloaddition reactions. mdpi.comnih.govpku.edu.cn For instance, in a potential [3+2] cycloaddition with a dipolarophile, DFT can determine whether the reaction proceeds via a concerted or a stepwise mechanism by comparing the energies of the respective transition states. mdpi.com

Elucidation of Energetic Profiles for Key Catalytic Steps

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, DFT can construct a detailed energetic profile for a given reaction. researchgate.net This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For example, in a copper-catalyzed borocupration of the allene (B1206475), DFT can reveal the energy barriers for the addition of the boryl group to different positions of the allene, thus explaining the observed regioselectivity. researchgate.net The calculated energy profile can also shed light on the role of the catalyst and ligands in lowering the activation energies of key steps. researchgate.net

Table 2: Hypothetical Energetic Profile for a Catalytic Step

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Pre-catalyst Complex | +2.5 |

| Transition State 1 (TS1) | +18.7 |

| Intermediate 1 | -5.2 |

| Transition State 2 (TS2) | +22.1 (Rate-determining) |

| Intermediate 2 | -10.8 |

| Products | -25.3 |

Note: This table represents a hypothetical reaction pathway and the values are for illustrative purposes.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful predictive capabilities for various aspects of a reaction's outcome. khanacademy.orgyoutube.com

Reactivity: By comparing the activation energies for different reaction pathways, DFT can predict which reaction is more likely to occur under a given set of conditions.

Regioselectivity: In reactions where multiple isomeric products can be formed, DFT can predict the major product by comparing the energies of the transition states leading to each regioisomer. researchgate.netyoutube.com For instance, in the addition of an electrophile to the propa-1,2-dienyl group, calculations can determine whether the attack is favored at the central or a terminal carbon atom.

Stereoselectivity: For reactions that can produce stereoisomers, computational models can predict the favored stereochemical outcome. khanacademy.orgyoutube.com This is particularly relevant in asymmetric catalysis, where the interaction between the substrate, catalyst, and chiral ligands determines the enantiomeric excess of the product. DFT can model these interactions and predict the most stable transition state leading to the major enantiomer.

Quantum Chemical Descriptors for Understanding Boron Reactivity

To systematically understand and predict the reactivity of organotrifluoroborates, various quantum chemical descriptors derived from DFT calculations can be employed. rsc.orgnih.gov These descriptors provide a quantitative measure of different electronic properties.

Global Descriptors:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Hardness (η): A measure of the molecule's resistance to charge transfer.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule. nih.gov

Local Descriptors:

Fukui Functions: These functions indicate the most electrophilic and nucleophilic sites within a molecule, providing insight into regioselectivity.

Dual Descriptor (Δf): This descriptor can more accurately pinpoint the sites for nucleophilic and electrophilic attack.

By correlating these descriptors with experimentally observed reactivity for a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed. rsc.org These models can then be used to predict the reactivity of new, unstudied compounds like this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

In-situ NMR Spectroscopy for Real-Time Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real time. researchgate.net This technique allows for the direct observation of reactants, intermediates, and products as the reaction proceeds, providing invaluable kinetic and mechanistic data.

For reactions involving potassium propa-1,2-dienyltrifluoroborate, both ¹H and ¹³C NMR can be utilized to track the disappearance of the starting material and the appearance of products. However, ¹¹B NMR spectroscopy offers a more direct window into the transformations occurring at the boron center. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. mdpi.comnih.govresearchgate.netresearchgate.netnycu.edu.tw In a typical in-situ experiment, the reaction is carried out directly within an NMR tube, and spectra are acquired at regular intervals.

A hypothetical in-situ ¹¹B NMR monitoring of a reaction of this compound might reveal the following:

Initial State: A characteristic signal for the tetracoordinate boron in the trifluoroborate anion.

Reaction Progression: The appearance of new ¹¹B signals corresponding to transient intermediates, such as a tricoordinate allenylborane upon fluoride (B91410) dissociation, or other boronate esters formed during the reaction.

Final State: The disappearance of the starting material's signal and the emergence of a signal corresponding to the final boron-containing product or by-product.

By integrating the signals at different time points, a concentration profile for each species can be generated, allowing for the determination of reaction rates and the elucidation of the reaction mechanism.

Table 1: Hypothetical In-situ ¹¹B NMR Data for a Reaction of this compound

| Time (min) | Reactant Peak Area (%) | Intermediate Peak Area (%) | Product Peak Area (%) |

| 0 | 100 | 0 | 0 |

| 10 | 75 | 15 | 10 |

| 30 | 30 | 25 | 45 |

| 60 | 5 | 10 | 85 |

| 120 | 0 | 2 | 98 |

X-ray Crystallographic Studies of Related Organotrifluoroborate Complexes and Key Intermediates

The boron atom in the [R-BF₃]⁻ anion adopts a distorted tetrahedral geometry. nih.govnih.gov The potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, creating a complex crystal lattice. nih.govnih.gov The coordination number and geometry around the potassium ion can vary depending on the specific organic substituent and the crystal packing. nih.govnih.gov

Table 2: Typical Crystallographic Data for Potassium Aryltrifluoroborates

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| B-C Bond Length (Å) | 1.60 - 1.65 |

| B-F Bond Lengths (Å) | 1.38 - 1.42 |

| C-B-F Bond Angles (°) | 105 - 113 |

| F-B-F Bond Angles (°) | 105 - 112 |

Data are generalized from published structures of various potassium aryltrifluoroborates.

Advanced Mass Spectrometry Techniques for Identification of Transient Species

Advanced mass spectrometry (MS) techniques are indispensable for the identification of transient intermediates in complex chemical reactions. researchgate.netnih.govresearchgate.netacs.org Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the detection of short-lived species. nih.gov

In the study of reactions involving this compound, MS can be used to identify key intermediates that are not observable by other methods. For example, the transient formation of a neutral allenylborane could be detected, or the formation of various boronate complexes during the course of the reaction.

The fragmentation patterns observed in the mass spectrum can provide structural information about the detected ions. libretexts.orgwikipedia.orgmiamioh.edulibretexts.orgyoutube.com For the propa-1,2-dienyltrifluoroborate anion, characteristic fragmentation might involve the loss of fluoride ions or cleavage of the carbon-boron bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition with high confidence.

Table 3: Plausible Ions Detectable by Mass Spectrometry in a Reaction Mixture of this compound

| Ion | Formula | Description |

| [C₃H₃BF₃]⁻ | C₃H₃BF₃ | Parent anion |

| [C₃H₃BF₂] | C₃H₃BF₂ | Loss of a fluoride ion |

| [C₃H₃B(OH)F₂]⁻ | C₃H₃B(OH)F₂ | Hydrolysis intermediate |

| [C₃H₃B(OH)₂F]⁻ | C₃H₃B(OH)₂F | Further hydrolysis intermediate |

| [C₃H₃B(OH)₃]⁻ | C₃H₃B(OH)₃ | Fully hydrolyzed borate (B1201080) |

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Information

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a compound. youtube.comnih.govmdpi.com These techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa.

For this compound, the vibrational spectra would be characterized by specific absorption bands corresponding to the functional groups present: the allene (B1206475) (C=C=C) and the trifluoroborate (BF₃) moieties.

Allene Group: The most characteristic vibration of the allene group is the asymmetric C=C=C stretching mode, which typically appears as a strong band in the IR spectrum around 1950-1980 cm⁻¹. researchgate.net The symmetric C=C=C stretching mode is usually weak in the IR spectrum but gives a strong signal in the Raman spectrum. cdnsciencepub.com

Trifluoroborate Group: The B-F stretching vibrations are expected to appear in the region of 1000-1200 cm⁻¹. The tetrahedral geometry of the BF₃ group would lead to characteristic symmetric and asymmetric stretching modes.

C-H Bonds: The C-H stretching vibrations of the vinylidene (=CH₂) and methine (=CH-) groups of the allene will be observed in the 3000-3100 cm⁻¹ region. williams.edu C-H bending vibrations will appear at lower frequencies. williams.edu

By analyzing the positions and intensities of these vibrational bands, one can confirm the presence of the key functional groups and gain insights into the electronic environment of the molecule.

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

| Asymmetric C=C=C Stretch | 1950 - 1980 | Strong | Weak |

| Symmetric C=C=C Stretch | ~1070 | Weak | Strong |

| Asymmetric B-F Stretch | 1000 - 1200 | Strong | Weak |

| Symmetric B-F Stretch | ~770 | Weak | Strong |

| =C-H Stretch | 3000 - 3100 | Medium | Medium |

| =CH₂ Scissoring | ~1420 | Medium | Medium |

Isotopic Labeling Experiments for Mechanistic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.orgtaylorandfrancis.comcreative-proteomics.comnih.govresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁰B with ¹¹B), the labeled atom can be tracked in the products and intermediates using techniques like NMR and mass spectrometry. wikipedia.orgthalesnano.comacs.org

In the context of reactions involving this compound, isotopic labeling can be employed to answer key mechanistic questions. For instance, in an addition reaction to a carbonyl compound, a deuterium-labeled substrate could be used to determine whether the reaction proceeds through a direct allenylation or via a propargylboration followed by rearrangement.

Example of a Hypothetical Isotopic Labeling Experiment:

To investigate the mechanism of the reaction of this compound with an aldehyde, one could synthesize a deuterated version of the allenyltrifluoroborate, for example, at the terminal methylene group (CD₂=C=CH-BF₃K). After the reaction, the position of the deuterium label in the resulting homopropargyl alcohol product would be determined by ¹H and ²H NMR spectroscopy.

Scenario 1: Direct Allenylation: If the reaction proceeds through a direct attack of the γ-carbon of the allene on the aldehyde, the deuterium label would be found at the terminal vinyl position of the product.

Scenario 2: Propargylboration/Rearrangement: If the allenyltrifluoroborate first isomerizes to a propargylboronate intermediate which then reacts with the aldehyde, the deuterium label would be located at the carbon adjacent to the newly formed stereocenter.

The outcome of such an experiment would provide unambiguous evidence for the operative reaction mechanism. nih.gov

Derivatization and Post Synthetic Functionalization of Products from Allenyltrifluoroborate Reactions

Subsequent Transformations of the Allenyl or Propargylic Moieties

The allenyl and propargylic groups are high-energy functionalities that can readily participate in a variety of subsequent chemical reactions. These transformations allow for the conversion of the initial adducts into a wide range of other valuable chemical entities.

One common transformation of the allenyl moiety is oxidation . For instance, allenylboronates, which can be prepared from propargylic acetates in a process analogous to the use of potassium propa-1,2-dienyltrifluoroborate, can be oxidized to produce α,β-unsaturated ketones. electronicsandbooks.comnih.gov A typical oxidizing agent for this transformation is sodium perborate (B1237305) (NaBO₃·4H₂O). electronicsandbooks.com

The allenyl group can also undergo cycloaddition reactions . For example, allenes can participate in [4+2], [3+2], and [2+2] cycloadditions with various dienophiles and dipolarophiles to construct a range of carbocyclic and heterocyclic systems. nih.gov These reactions provide a powerful tool for rapidly building molecular complexity.

Furthermore, the homoallenyl alcohols obtained from the reaction of allenyltrifluoroborates with aldehydes can be converted into various heterocyclic compounds. A notable example is the cyclization of homoallenic alcohols to form substituted tetrahydrofurans. nih.govresearchgate.net This transformation can be achieved using reagents like iodine in the presence of a hypervalent iodine compound. nih.gov Gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds can also lead to the formation of polysubstituted furans through a tandem propargylic substitution and cycloisomerization sequence. mdpi.com

The products of the borono-Mannich reaction with potassium allenyltrifluoroborate, which are β-amino alcohols, can be further derivatized. For example, after protection of the hydroxyl group, acylation with propiolic acid followed by an intramolecular Alder-ene reaction can yield α-methylene-γ-lactams. researchgate.net

Another powerful strategy is the use of tandem reactions . For instance, 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoates can react with organozinc reagents in a tandem Michael addition/intramolecular cyclization to afford isocoumarin (B1212949) derivatives. nih.gov

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Allenylboronate | NaBO₃·4H₂O | α,β-Unsaturated ketone | Oxidation | electronicsandbooks.com |

| Homoallenyl alcohol | I₂, [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Tetrahydrofuran derivative | Iodocyclization | nih.gov |

| Propargylic alcohol, 1,3-Dicarbonyl compound | Gold catalyst | Polysubstituted furan | Tandem Propargylic Substitution/Cycloisomerization | mdpi.com |

| α-Allenyl propiolamide | Heat (110°C) | α-Methylene-γ-lactam | Intramolecular Alder-ene Reaction | researchgate.net |

| 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoate, Organozinc reagent | Room temperature or 100°C | Isocoumarin derivative | Tandem Michael Addition/Cyclization | nih.gov |

Stereocontrolled Derivatization Strategies

The stereochemistry established during the initial reaction of this compound can be exploited in subsequent transformations to generate complex molecules with multiple stereocenters. The development of stereocontrolled derivatization strategies is crucial for the synthesis of enantiomerically pure compounds.

A key aspect of stereocontrolled derivatization is the ability to transfer the chirality of the initial product to new stereocenters. For example, the asymmetric propargylation of ketones using chiral allenylboronates, catalyzed by chiral biphenols, can produce homopropargylic alcohols with high diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome of these reactions is often dependent on the specific chiral catalyst and the reaction conditions employed.

The synthesis of homoallylic alcohols with specific stereochemistry can also be achieved through the use of chiral auxiliaries. For instance, the diastereoselective addition of allyltitanocene reagents, derived from chiral titanocene (B72419) dichlorides, to aldehydes yields anti-homoallylic alcohols with good diastereoselectivity. electronicsandbooks.com The chiral auxiliary can often be recovered and reused. electronicsandbooks.com

Furthermore, iterative 1,2-metallate rearrangements of β-chiral homoallylboronic esters provide a powerful method for the stereoselective synthesis of complex homoallylic alcohols and other functionalized molecules. nih.gov This strategy allows for the introduction of various functional groups while maintaining stereocontrol.

The stereochemistry of the homoallylic alcohol products can also direct subsequent cyclization reactions. For example, the iodoetherification of homoallylic alcohols can proceed with high levels of stereoselection to form substituted tetrahydrofurans. researchgate.net The relative stereochemistry of the substituents on the newly formed ring is dictated by the stereochemistry of the starting alcohol.

| Starting Material/Reaction | Key Strategy/Reagent | Product Feature | Reference |

|---|---|---|---|

| Asymmetric propargylation of ketones | Chiral biphenol catalyst, Allenylboronate | High diastereoselectivity and enantioselectivity in homopropargylic alcohols | nih.gov |

| Addition of allyltitanium reagents to aldehydes | Chiral titanocene dichloride auxiliary | Diastereoselective synthesis of anti-homoallylic alcohols | electronicsandbooks.com |

| Homologation of β-chiral homoallylboronic esters | Iterative 1,2-metallate rearrangements | Stereoselective synthesis of complex β-chiral homoallylic alcohols | nih.gov |

| Iodoetherification of homoallylic alcohols | Substrate-controlled cyclization | High stereoselection in the formation of tetrahydrofurans | researchgate.net |

Chemo- and Regioselective Modifications for Diverse Product Libraries

The development of chemo- and regioselective modifications of the products derived from allenyltrifluoroborate reactions is essential for the generation of diverse product libraries. These libraries are valuable for high-throughput screening in drug discovery and materials science.

Chemodivergent synthesis offers an elegant approach to library generation, where a single starting material can be converted into different classes of compounds by simply changing the catalyst or reaction conditions. For example, the reaction of allenyl imides with β,γ-enones can be switched between a [4+1] annulation to produce 2-cyclopentenones (using a phosphine (B1218219) catalyst) and a [3+3] annulation to yield piperidines (using an amine catalyst). ccspublishing.org.cn This type of catalyst-controlled divergence allows for rapid access to structurally distinct scaffolds from a common precursor.

Tandem reactions that create multiple bonds and stereocenters in a single operation are also highly valuable for library synthesis. For instance, a tandem imine generation/N-cyclization/C-alkylation sequence can be used to synthesize N-functionalized indoles with an aza-quaternary carbon. rsc.org Similarly, tandem Nazarov-ene reactions can be employed for the stereoselective construction of spiro compounds. nih.gov

The synthesis of spirocycles , which are important motifs in many natural products and pharmaceuticals, can be achieved through multi-component reactions involving allenes. researchgate.netnih.gov For example, the three-component 1,3-dipolar cycloaddition of isatins, amino acids, and allenes can generate complex spiro-heterocycles in a regio- and stereoselective manner. researchgate.net

Furthermore, intramolecular reactions provide a powerful means to construct complex polycyclic systems. Light-enabled intramolecular [2+2] cycloadditions of alkenylboronic esters can generate bicyclic fragments containing a versatile boron handle for further functionalization. beilstein-journals.orgnih.gov Direct intramolecular aminoboration of allenes using BCl₃ as the boron source can lead to a variety of borylvinyl heterocycles with high stereoselectivity. researchgate.net

| Starting Material/Reaction Type | Key Strategy/Reagent | Product Class/Feature | Reference |

|---|---|---|---|

| Allenyl imide and β,γ-enone | Phosphine vs. Amine catalyst | Chemodivergent synthesis of 2-cyclopentenones or piperidines | ccspublishing.org.cn |

| α-Keto-esters, 2-(2-nitroethyl)anilines, Alkyl halides | Tandem imine generation/N-cyclization/C-alkylation | N-functionalized indoles with aza-quaternary carbons | rsc.org |

| Isatins, Amino acids, Allenes | Three-component 1,3-dipolar cycloaddition | Spiro-heterocycles | researchgate.net |

| Alkenylboronic esters | Light-enabled intramolecular [2+2] cycloaddition | Bicyclic fragments with a boron handle | beilstein-journals.orgnih.gov |

| Sulfonamidoallenes | Intramolecular aminoboration with BCl₃ | Borylvinyl heterocycles | researchgate.net |

Future Perspectives and Emerging Research Directions

Development of Asymmetric Catalytic Processes for Enantioselective Transformations

A paramount goal in modern organic synthesis is the development of catalytic asymmetric methods to produce enantiomerically pure compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. While the reaction of potassium propa-1,2-dienyltrifluoroborate with aldehydes and ketones provides a direct route to chiral homopropargylic alcohols, achieving high levels of enantioselectivity remains a significant area of research. capes.gov.br Future efforts are centered on the design and application of novel chiral catalysts that can effectively control the stereochemical outcome of these transformations.

Recent advancements have shown promise in the use of chiral ligands to modulate the reactivity of metal catalysts in propargylation and allenylation reactions. capes.gov.br The development of enantioselective methods using this compound is an active area of investigation. Researchers are exploring a variety of chiral catalysts, including those based on transition metals complexed with chiral ligands and organocatalysts. The aim is to create a catalytic pocket that can differentiate between the two enantiotopic faces of the prochiral electrophile, leading to the preferential formation of one enantiomer of the product. The success of such endeavors will be evaluated based on the enantiomeric excess (ee) achieved for the desired product.

Table 1: Illustrative Examples of Chiral Catalysts for Enantioselective Propargylation

| Chiral Catalyst/Ligand | Electrophile | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Imines | Homopropargylamines | High | princeton.edu |

| (R)-BINOL-Ti(OiPr)₄ | Aldehydes | sec-Propargyl Alcohols | High | organic-chemistry.org |

| (+)-N-Methylephedrine | Aldehydes | sec-Propargyl Alcohols | Good to High | organic-chemistry.org |

| Chiral Dicationic Bisguanidinium | Alkenes | Chiral Diols | High | nih.gov |

| Spiroborate Esters | Ketones | tert-Propargyl Alcohols | Up to 99% | capes.gov.br |

This table presents a conceptual overview of the types of chiral catalysts and the enantioselectivities that are being targeted in research involving similar organoboron reagents. Specific data for this compound with these exact catalysts is a subject of ongoing research.

Applications in Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The application of continuous flow techniques to reactions involving organometallic reagents like this compound is a particularly promising research avenue.

The inherent benefits of flow chemistry are well-suited to address some of the challenges associated with the use of reactive intermediates. For instance, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety when handling potentially energetic or unstable species. Researchers are actively developing continuous flow setups for the synthesis of propargyl alcohols and their derivatives using this compound. These systems often involve packed-bed reactors containing immobilized catalysts or reagents, allowing for a streamlined and efficient synthetic process. A key advantage is the ability to telescope multiple reaction steps, where the output of one reactor is directly fed into the next, minimizing purification and handling of intermediates. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using less hazardous substances. princeton.eduwikipedia.org The exploration of sustainable and green chemistry approaches for the synthesis and application of this compound is a critical area of future research.

Organotrifluoroborate salts, including this compound, are generally considered more environmentally benign than many other organometallic reagents due to their stability to air and moisture, which simplifies handling and reduces the need for strictly anhydrous solvents. mdpi.com However, there is still room for improvement. Future research will likely focus on:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. nih.gov

Catalytic Processes: Favoring catalytic reactions over stoichiometric ones to reduce waste. princeton.edu

Benign Solvents: Utilizing greener solvents such as water, ethanol, or supercritical fluids, or developing solvent-free reaction conditions.

Renewable Feedstocks: Investigating the synthesis of the reagent from renewable resources.

The development of green metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), will be crucial for quantitatively assessing the environmental impact of synthetic routes involving this compound and for guiding the development of more sustainable alternatives. acs.orgcapes.gov.br

Expansion of Reaction Scope to New Electrophiles and Catalytic Systems

While the addition of this compound to aldehydes and ketones is well-established, a significant area of future research lies in expanding its reaction scope to a wider variety of electrophiles and exploring novel catalytic systems. This will unlock new synthetic pathways and provide access to a more diverse range of complex molecules.

Researchers are investigating the reaction of this compound with less reactive electrophiles, such as imines, esters, and amides, which would provide direct routes to important nitrogen- and oxygen-containing compounds. rsc.org Furthermore, the development of new catalytic systems is crucial for activating both the trifluoroborate reagent and the electrophile, enabling transformations that are not feasible under uncatalyzed conditions. This includes the exploration of earth-abundant and non-toxic metal catalysts as alternatives to precious metals. Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, represent another exciting frontier for this versatile reagent.

Table 2: Potential Expansion of Electrophile Scope for this compound

| Electrophile Class | Potential Product Class | Synthetic Value |

| Imines and Derivatives | Homopropargylamines | Access to nitrogen-containing bioactive molecules |

| Esters and Acid Chlorides | Propargyl Ketones | Versatile intermediates for further functionalization |

| Epoxides | γ-Hydroxy Homopropargyl Alcohols | Building blocks for natural product synthesis |

| α,β-Unsaturated Systems | 1,4-Addition Products | Construction of complex carbon skeletons |

| Carbon Dioxide | Propargylic Acids | Utilization of a C1 feedstock for value-added chemicals |

Integration with Chemoinformatic and Machine Learning Approaches for Reaction Prediction

The integration of chemoinformatic and machine learning (ML) tools is revolutionizing the field of chemical synthesis. arxiv.org These computational approaches have the potential to accelerate the discovery and optimization of new reactions involving this compound.

Machine learning models can be trained on existing reaction data to predict the outcomes of new transformations, including yields, regioselectivities, and enantioselectivities. rsc.orgnih.gov For instance, by analyzing the structural features of different chiral catalysts and electrophiles, an ML model could predict which catalyst is most likely to provide high enantioselectivity for a given reaction. This predictive power can significantly reduce the amount of empirical screening required, saving time and resources.

Furthermore, chemoinformatic tools can be used to analyze large datasets of chemical reactions to identify novel reactivity patterns and to design new experiments. The combination of high-throughput experimentation, often facilitated by continuous flow technology, with ML-driven data analysis creates a powerful feedback loop for rapid reaction optimization and discovery. As more data on the reactivity of this compound becomes available, these computational approaches will play an increasingly important role in guiding future research. arxiv.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Potassium propa-1,2-dienyltrifluoroborate, and how can purity be optimized during synthesis?

- Methodology : Synthesis typically involves nucleophilic substitution (SN2) of potassium bromomethyltrifluoroborate with alkoxides or aryl groups. For example, scaled-up synthesis requires 3 equivalents of alkoxides and optimized reaction conditions (e.g., continuous Soxhlet extraction) to isolate products in high purity . Boronic acid precursors reacting with potassium fluoride (KF) in aprotic solvents (e.g., THF) are also common .

- Purity Optimization : Use Soxhlet extraction to separate inorganic byproducts due to low solubility in organic solvents . Confirm purity via elemental analysis, NMR, or mass spectrometry .

Q. What safety precautions and handling protocols are recommended for this compound in laboratory settings?

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential toxicity .

- Storage : Store in airtight containers at room temperature, protected from moisture and light. Stability under these conditions ensures prolonged reactivity .

Q. How is this compound characterized to confirm its structural integrity and purity?

- Analytical Techniques :

- Spectroscopy : ¹⁹F NMR (to confirm trifluoroborate moiety) and ¹H/¹³C NMR for organic substituents .

- Mass Spectrometry : High-resolution MS to verify molecular weight .

- Elemental Analysis : Quantify boron and potassium content to ensure stoichiometric accuracy .

Advanced Research Questions

Q. What strategies can be employed to address solubility challenges of this compound in organic solvents during cross-coupling reactions?

- Solubility Enhancement : Modify substituents (e.g., dioxolane groups) to improve solubility in polar aprotic solvents like DMF or DMSO .

- Reaction Media : Use mixed solvent systems (e.g., THF/H₂O) for Suzuki-Miyaura reactions. Micellar catalysis in water has also shown promise for hydrophobic trifluoroborates .

Q. How do variations in reaction conditions (e.g., temperature, catalyst loading) impact the efficiency of Suzuki-Miyaura cross-coupling reactions involving this compound?

- Catalyst Optimization : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading, with temperatures between 60–100°C, yield >80% coupling efficiency. Lower temperatures reduce side reactions but prolong reaction times .

- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) enhances transmetalation rates .

Q. What are the common sources of contradictory data in studies involving this compound, and how can these discrepancies be resolved methodologically?

- Contradictions : Discrepancies in reaction yields often arise from trace moisture (degrading trifluoroborate) or inconsistent catalyst activation.

- Resolution :

- Moisture Control : Use rigorously dried solvents and inert atmospheres .

- Catalyst Pre-activation : Pre-treat Pd catalysts with reducing agents (e.g., NaBH₄) to ensure active Pd(0) species .

Q. How does the stability of this compound under varying pH and temperature conditions affect its applicability in multi-step synthetic pathways?

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 5) but remains stable in neutral to basic media. Avoid protic acids in stepwise syntheses .

- Thermal Stability : Decomposes above 120°C; use low-temperature reactions (<80°C) for multi-step sequences .

Q. What advanced computational or spectroscopic methods are recommended for elucidating the electronic and steric effects of this compound in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.